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Introduction

Carnitine O-acetyltransferase (CRAT) is a pivotal enzyme in cellular metabolism, primarily
located in the mitochondrial matrix, peroxisomes, and endoplasmic reticulum. It catalyzes the
reversible transfer of acetyl groups between acetyl-CoA and carnitine, playing a crucial role in
maintaining the acetyl-CoA/CoA ratio, facilitating the transport of acetyl groups across
mitochondrial membranes, and influencing both fatty acid and glucose metabolism.[1][2][3]
Dysregulation of CRAT has been implicated in various metabolic disorders, making it an
important target for research and drug development.[1] This document provides detailed
protocols and application notes for the generation and validation of a CRAT knockout (KO)
mouse model using CRISPR/Cas9 technology, a powerful tool for elucidating gene function in

Vivo.

Experimental Workflow

The generation of a CRAT knockout mouse model involves a series of steps, from the design of
CRISPR/Cas9 components to the phenotypic characterization of the resulting knockout
animals. The overall workflow is depicted below.
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Caption: Experimental workflow for generating and validating a CRAT knockout mouse model.
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I. Designh and Preparation
sgRNA Design for Mouse Crat Gene

Effective gene knockout using CRISPR/Cas9 relies on the design of highly specific and efficient
single guide RNAs (sgRNASs). For the mouse Crat gene (Gene ID: 12908), sgRNAs should be
designed to target a critical exon, preferably early in the coding sequence, to maximize the
likelihood of generating a loss-of-function allele through frameshift mutations.[4][5]

Design Considerations:

Target Exon: Target exons shared across major splice variants. For the mouse Crat gene,
targeting exon 1 is a common strategy.

o PAM Site: The protospacer adjacent motif (PAM) sequence (NGG for Streptococcus
pyogenes Cas9) must be present immediately downstream of the 20-nucleotide target
sequence.

o Off-target Effects: Use online design tools (e.g., CHOPCHOP, CRISPOR) to predict and
minimize potential off-target cleavage sites.

e GC Content: Aim for a GC content between 40-80% in the sgRNA sequence for optimal
activity.

Recommended sgRNA Sequences for Mouse Crat:

While pre-designed and validated sgRNA sequences are available from commercial vendors,
researchers can also design their own. Below are example sgRNA sequences targeting exon 1
of the mouse Crat gene (NCBI Reference Sequence: NM_007760.3).

Target Exon sgRNA Sequence (5' to 3') PAM
AGAGCCTGTTGGCATCCTAA

Exon 1
CcC
GTAGTGGTCCACGCCTTCA

Exon 1 G GGG
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Note: These are example sequences and should be validated for efficacy and specificity before
use.

Preparation of CRISPR/Cas9 Reagents

For microinjection into mouse zygotes, it is recommended to use a ribonucleoprotein (RNP)
complex of Cas9 protein and the synthesized sgRNA. This approach offers high editing
efficiency and reduced off-target effects compared to plasmid-based systems.

Protocol for RNP Complex Assembly:

o Resuspend lyophilized synthetic sgRNA (crRNA:tracrRNA duplex or a single guide RNA) and
Cas9 nuclease in nuclease-free injection buffer (e.g., 1 mM Tris-HCI, pH 7.5, 0.1 mM EDTA)
to the desired stock concentrations.

o To form the RNP complex, mix Cas9 protein and sgRNA at a 1:1 molar ratio. A typical final
concentration for microinjection is 20-50 ng/uL for both Cas9 protein and sgRNA.

e Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex
formation.

o Centrifuge the RNP solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any
precipitates before microinjection.

Il. Mouse Model Generation

The generation of knockout mice is achieved by microinjecting the prepared CRISPR/Cas9
RNP complexes into the pronucleus or cytoplasm of fertilized mouse zygotes.

Protocol for Zygote Microinjection:

e Superovulation and Mating: Superovulate female mice (e.g., C57BL/6J strain) with pregnant
mare serum gonadotropin (PMSG) followed by human chorionic gonadotropin (hCG) 48
hours later. Mate the superovulated females with stud males.

e Zygote Collection: Collect fertilized zygotes from the oviducts of the plugged female mice.
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e Microinjection: Under a microscope, inject the CRISPR/Cas9 RNP solution into the
pronucleus or cytoplasm of the collected zygotes.

o Embryo Culture and Transfer: Culture the injected zygotes overnight in a suitable medium
(e.g., KSOM). Transfer the resulting 2-cell embryos into the oviducts of pseudopregnant
recipient female mice.

 Birth of Founder Mice: Pups (FO founder mice) are typically born 19-21 days after embryo
transfer.

lll. Validation of CRAT Knockout Mice

Founder mice need to be screened to identify individuals carrying the desired genetic
modification. This is followed by confirmation of the absence of CRAT protein expression.

Genotyping by PCR and Sanger Sequencing

Genomic DNA is extracted from tail biopsies of the founder pups and used as a template for
PCR to detect insertions or deletions (indels) at the target locus.

Protocol for Genotyping:

e Genomic DNA Extraction: Extract genomic DNA from tail snips using a standard DNA
extraction kit or protocol.

o PCR Amplification: Design PCR primers flanking the sgRNA target site in the Crat gene.

Expected Product Size

Primer Name Primer Sequence (5' to 3')
(WT)
AGAGCCTGTTGGCATCCTA
Crat-Fwd ~300-500 bp
ACC
TTGTCCAGGCACACGGTGA _ _
Crat-Rev AGA (depends on primer design)

e PCR Program:
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o Initial denaturation: 95°C for 3 minutes
o 35 cycles of:
= Denaturation: 95°C for 30 seconds
» Annealing: 60°C for 30 seconds
» Extension: 72°C for 45 seconds

o Final extension: 72°C for 5 minutes

e Gel Electrophoresis: Analyze the PCR products on an agarose gel. Indels introduced by
CRISPR/Cas9 will result in PCR products of different sizes compared to the wild-type (WT)
allele.

e Sanger Sequencing: Purify the PCR products from potential founder mice and submit for
Sanger sequencing to confirm the exact nature of the mutation (insertion, deletion, and the
resulting frameshift).

Genotyping Workflow

Tail Snip DNA Extraction Gel Electrophoresis)%(Sanger Sequencing}

Click to download full resolution via product page

Caption: Workflow for genotyping of potential CRAT knockout founder mice.

Western Blot Analysis for CRAT Protein Expression

To confirm the functional knockout of the Crat gene, it is essential to demonstrate the absence
of CRAT protein in tissues from homozygous knockout mice.

Protocol for Western Blot:
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e Protein Extraction: Homogenize tissues (e.g., skeletal muscle, heart, liver) from WT and
homozygous CRAT KO mice in RIPA buffer supplemented with protease inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o SDS-PAGE and Transfer: Separate 20-40 ug of protein per sample on an SDS-
polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

e Immunoblotting:

o Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered
saline with Tween-20 (TBST) for 1 hour at room temperature.

o Incubate the membrane with a primary antibody against CRAT (e.g., rabbit polyclonal,
diluted 1:1000 in blocking buffer) overnight at 4°C. The expected molecular weight of
mouse CRAT is approximately 62-71 kDa.[6]

o Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detect the signal using an enhanced chemiluminescence (ECL) substrate.

e Loading Control: Probe the membrane with an antibody against a loading control protein
(e.g., GAPDH, B-actin) to ensure equal protein loading.

Expected Results:

Genotype CRAT Protein Band (62-71 kDa)
Wild-Type (+/+) Present

Heterozygous (+/-) Present (potentially reduced intensity)
Homozygous KO (-/-) Absent

IV. Phenotypic Analysis of CRAT Knockout Mice
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CRAT knockout mice are expected to exhibit metabolic phenotypes due to the enzyme's role in
energy metabolism. Key analyses include acylcarnitine profiling and glucose tolerance tests.

Acylcarnitine Profiling

Acylcarnitine profiling by tandem mass spectrometry (MS/MS) provides a snapshot of fatty acid
and amino acid metabolism. CRAT deficiency is expected to alter the levels of various
acylcarnitine species.

Protocol for Acylcarnitine Profiling:

o Sample Collection: Collect plasma or tissue samples from fasted (e.g., 4-6 hours) WT and
CRAT KO mice.

e Sample Preparation:
o For plasma, precipitate proteins with acetonitrile containing deuterated internal standards.
o For tissues, homogenize and extract metabolites.

» Derivatization: Derivatize the acylcarnitines (e.g., butylation) to improve their
chromatographic and mass spectrometric properties.

o LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem
mass spectrometry (LC-MS/MS) system.

Expected Quantitative Data in CRAT KO Mice:

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Metabolite Plasma Skeletal Muscle Heart
Free Carnitine (CO) No significant change Decreased Decreased
Significantl Significantl Significantl
Acetylcarnitine (C2) J Y g y J Y
Decreased Decreased Decreased
Propionylcarnitine o
©3) No significant change Decreased Decreased
Long-chain
May be altered May be altered May be altered

acylcarnitines

Data are expressed as fold change or absolute concentrations relative to wild-type controls.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how quickly glucose is cleared from the blood, providing insights
into insulin sensitivity and glucose metabolism.

Protocol for Oral Glucose Tolerance Test (OGTT):
o Fasting: Fast mice for 4-6 hours with free access to water.
o Baseline Glucose: Measure baseline blood glucose from a tail snip using a glucometer.

e Glucose Administration: Administer a bolus of glucose (1-2 g/kg body weight) via oral
gavage.

e Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-
glucose administration.

o Data Analysis: Plot blood glucose concentration over time and calculate the area under the
curve (AUC).

Expected Results: CRAT knockout mice may exhibit impaired glucose tolerance, characterized
by higher and more sustained blood glucose levels after a glucose challenge compared to wild-
type mice.
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V. CRAT Signaling and Metabolic Pathways

CRAT is a central node in cellular metabolism, connecting fatty acid oxidation, the TCA cycle,
and glucose metabolism. Its primary role is to buffer the mitochondrial acetyl-CoA pool.
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Caption: CRAT's central role in mitochondrial acetyl-CoA metabolism.

Upstream and Downstream Regulation:

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b13397406?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13397406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Upstream Regulators: The expression and activity of CRAT can be influenced by the
metabolic state of the cell. For instance, calorie restriction has been shown to induce Crat
expression.[7] The availability of its substrates, acetyl-CoA and carnitine, also directly
regulates its activity.

o Downstream Effectors: By modulating the acetyl-CoA/CoA ratio, CRAT influences the activity
of enzymes sensitive to this ratio, such as the pyruvate dehydrogenase complex (PDH). A
high acetyl-CoA/CoA ratio inhibits PDH, thus linking fatty acid and glucose oxidation. CRAT
activity also impacts the availability of acetyl groups for other cellular processes, including
histone acetylation, and has been linked to innate immune responses.[8]

Conclusion

The generation of a CRAT knockout mouse model is a valuable tool for investigating the in vivo
roles of this important metabolic enzyme. The protocols and data presented here provide a
comprehensive guide for researchers to successfully create and characterize these models,
paving the way for a deeper understanding of CRAT's function in health and disease and for
the development of novel therapeutic strategies targeting metabolic disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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